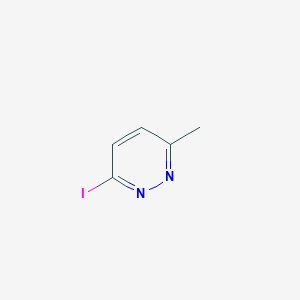

3-Iod-6-methylpyridazin

Übersicht

Beschreibung

3-Iodo-6-methylpyridazine is a chemical compound with the molecular formula C5H5IN2. It has a molecular weight of 220.01 .

Synthesis Analysis

The synthesis of pyridazine derivatives, including 3-Iodo-6-methylpyridazine, has been a subject of research in recent years . One approach involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . Another method involves the nickel-catalyzed cross-coupling reaction with aromatic and heteroaromatic halides .

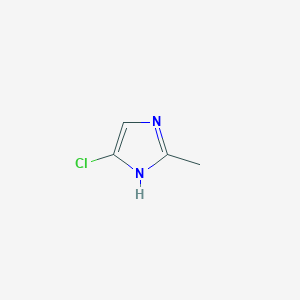

Molecular Structure Analysis

The molecular structure of 3-Iodo-6-methylpyridazine can be represented by the InChI code 1S/C5H5IN2/c1-4-2-3-5 (6)8-7-4/h2-3H,1H3 . This code provides a unique identifier for the compound and can be used to generate a visual representation of its structure .

Physical and Chemical Properties Analysis

3-Iodo-6-methylpyridazine is a solid at room temperature . It has a molecular weight of 220.01 and a monoisotopic mass of 219.949738 Da .

Wissenschaftliche Forschungsanwendungen

Pharmakologische Aktivitäten

Pyridazinone wurden als eine große Bandbreite an pharmakologischen Aktivitäten . Sie wurden in einer Vielzahl von Forschungsartikeln und Patenten beschrieben, und mehrere auf ihrem Kern basierende Medikamente sind ans Licht gekommen .

Herz-Kreislauf-Medikamente

Pyridazinone wurden ursprünglich in der Suche nach Herz-Kreislauf-Medikamenten . Sie wurden als antihypertensive Eigenschaften .

Pflanzenschutzmittel

Eine weitere frühe Verwendung von Pyridazinonen war in Pflanzenschutzmitteln . Ihre einzigartigen Eigenschaften machten sie in diesem Bereich nützlich.

Antimikrobielle Eigenschaften

Es wurde berichtet, dass eine beträchtliche Anzahl von Pyridazinonen antimikrobielle Eigenschaften . Dies macht sie möglicherweise nützlich bei der Entwicklung neuer Antibiotika.

Antituberkulose-Eigenschaften

Einige Pyridazinone wurden auch als antituberkulose-Eigenschaften . Dies könnte im Kampf gegen Tuberkulose wichtig sein.

Analgetische Eigenschaften

Pyridazinone wurden als analgetische (schmerzlindernde) Eigenschaften . Dies könnte möglicherweise zur Entwicklung neuer Schmerzmittel führen.

Entzündungshemmende Eigenschaften

Viele Pyridazinone wurden als entzündungshemmende Eigenschaften . Dies könnte sie bei der Behandlung von Erkrankungen wie Arthritis nützlich machen.

Antikrebs-Eigenschaften

Safety and Hazards

Zukünftige Richtungen

Pyridazines, including 3-Iodo-6-methylpyridazine, are important representatives of six-membered nitrogen heterocycles . They have been gaining popularity since the 1970s due to their potential applications in pharmaceutics and agrochemistry . Future research may focus on developing novel synthetic approaches and exploring the biological activities of these compounds .

Wirkmechanismus

Target of Action

3-Iodo-6-methylpyridazine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . .

Mode of Action

It is known that certain 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation

Biochemical Pathways

Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is solid at room temperature and should be stored in a refrigerator . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given the broad spectrum of activities associated with pyridazinone derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Iodo-6-methylpyridazine, factors such as temperature and storage conditions can affect its stability . .

Eigenschaften

IUPAC Name |

3-iodo-6-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLFNBXIOWKHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506688 | |

| Record name | 3-Iodo-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1618-47-9 | |

| Record name | 3-Iodo-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-6-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 3-iodo-6-methylpyridazine in chemical synthesis?

A1: 3-Iodo-6-methylpyridazine serves as a valuable building block in organic synthesis. Specifically, it can undergo radicalic ethoxycarbonylation to introduce ester groups at the 4 and 5 positions of the pyridazine ring. [] This reaction, utilizing ethyl pyruvate oxyhydroperoxide in a two-phase system with sulfuric acid and toluene, yields diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate in excellent yield (94%). [] This diester product then acts as a key intermediate for synthesizing more complex polycyclic systems. []

Q2: Why is the use of a two-phase system beneficial for the radicalic ethoxycarbonylation of 3-iodo-6-methylpyridazine?

A2: Utilizing a two-phase system, specifically sulfuric acid/toluene, for the radicalic ethoxycarbonylation of 3-iodo-6-methylpyridazine offers significant advantages. [] Previous studies demonstrated that conducting this reaction in a homogeneous solution often led to the formation of undesirable polysubstituted side products. [] The two-phase system minimizes these side reactions, leading to a significant increase in the desired diester product yield. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B177769.png)

![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione](/img/structure/B177779.png)

![10-Chloro-10, 11-dihydrodibenz[b,f]thiepin](/img/structure/B177780.png)